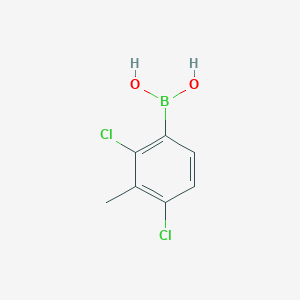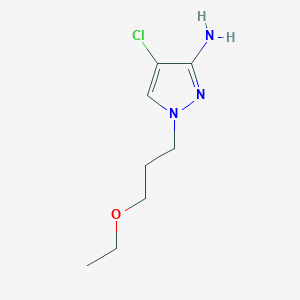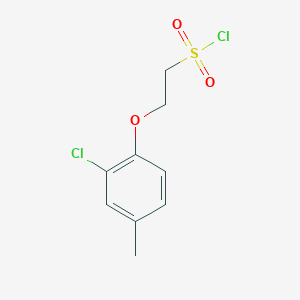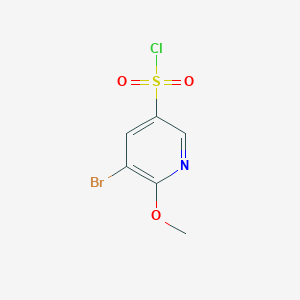
5-Bromo-6-methoxypyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a pyridine derivative that features a bromine atom, a methoxy group, and a sulfonyl chloride group attached to the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-methoxypyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise temperature control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The bromine atom and methoxy group can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: For the development of potential drug candidates and bioactive compounds.
Chemical biology: As a tool for studying biological processes and interactions.
Material science: In the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and research applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-pyridine-2-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-5-methoxypyridine: Lacks the sulfonyl chloride group but has similar bromine and methoxy substitutions
Uniqueness
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
Molecular Formula |
C6H5BrClNO3S |
|---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
5-bromo-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3 |
InChI Key |
XLFSGBXMEOQXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


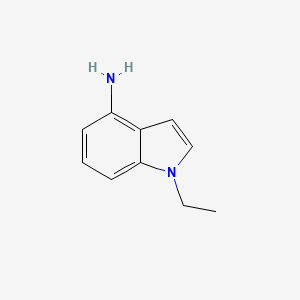
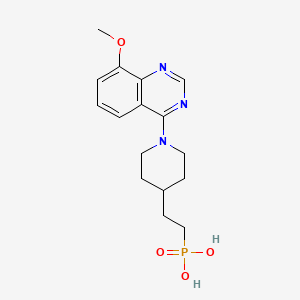
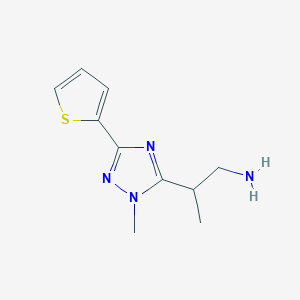
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)

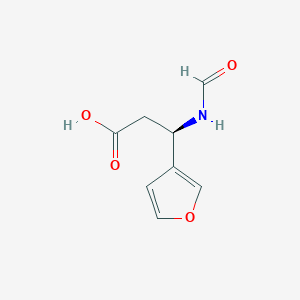
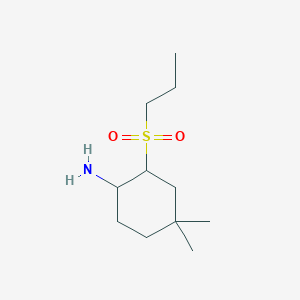
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
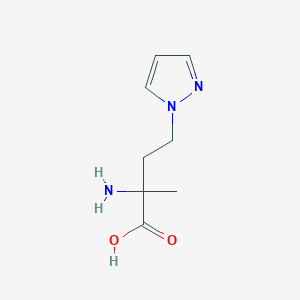
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
